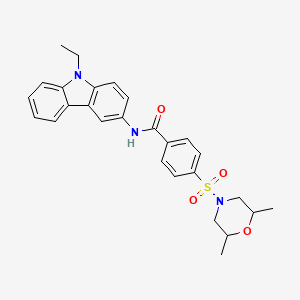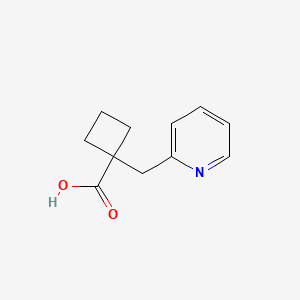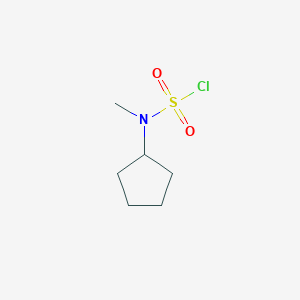![molecular formula C11H18O2 B2796766 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 138724-52-4](/img/structure/B2796766.png)
3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C12H12O2 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Synthesis Analysis
The synthesis of similar compounds, such as “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid”, has been reported. The process involves the photochemical addition of propellane to diacetyl, which forms a diketone. This diketone then undergoes a haloform reaction to yield the desired compound .Molecular Structure Analysis
The molecular structure of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is represented by the formula C12H12O2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, the compound is likely to participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” has a molecular weight of 188.23 and is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Incorporation into Peptides : A study by Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which are rigid analogues of γ-aminobutyric acid, and incorporated them into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).
Substituent Effects on Acidity : Research by Wiberg (2002) focused on the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids, finding a linear dependence on C-X bond dipoles and providing insight into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).
Homolytic Aromatic Alkylation : Thirumoorthi and Adsool (2016) reported the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application in biological studies and emphasizing its potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).
Aminoalkylation for Synthesizing Bicyclo[1.1.1]pentan-1-amines : A study by Hughes et al. (2019) described a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating the method's utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Bridgehead-Bridgehead Interactions : A study by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the reactivity and electronic effects within the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Glutamate Receptor Ligands : Filosa et al. (2009) synthesized a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids and evaluated them as glutamate receptor ligands, highlighting the potential pharmaceutical applications of these compounds (Filosa et al., 2009).
Click Chemistry Building Blocks : Kokhan et al. (2017) described the synthesis of bicyclo[1.1.1]pentane-derived azides and terminal alkynes, emphasizing their suitability as substrates for click reactions and their potential in medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQYRACZHRLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)


![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)

![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)